![molecular formula C22H18N2O3 B3457414 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3457414.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Description
Benzoxazole is a heterocyclic compound that is part of many pharmaceuticals and organic materials. Compounds with a benzoxazole structure often exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .
Synthesis Analysis
Benzoxazoles can be synthesized from 2-aminophenols and aldehydes using various catalysts . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of benzoxazoles is characterized by a benzene ring fused to an oxazole ring. The oxazole ring contains three carbon atoms and one oxygen and nitrogen atom each .Chemical Reactions Analysis
Benzoxazoles can undergo various chemical reactions, including cyclization reactions with β-diketones, reductive coupling/annulation of o-hydroxynitrobenzenes with alcohols, and N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives depend on their exact structure. They often have high thermal stability and luminescent properties, making them useful in material science .Future Directions
Benzoxazole derivatives continue to be an area of active research due to their wide range of biological activities and applications in material science. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their mechanisms of action .
properties
IUPAC Name |
(E)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-12-19-20(13-15(14)2)27-22(24-19)16-5-7-17(8-6-16)23-21(25)10-9-18-4-3-11-26-18/h3-13H,1-2H3,(H,23,25)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZTPYXAILOCA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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